molecular formula C7H13Cl2N3S B2775743 2-Piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride CAS No. 2416233-61-7

2-Piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride

Cat. No.: B2775743
CAS No.: 2416233-61-7
M. Wt: 242.16
InChI Key: ZNAMIPAVLMWTRR-UHFFFAOYSA-N
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Description

Historical Context of 1,3,4-Thiadiazole Development

The 1,3,4-thiadiazole nucleus, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, first gained prominence in the 1950s with the development of acetazolamide, a carbonic anhydrase inhibitor used for glaucoma and epilepsy. This breakthrough validated the scaffold's capacity for enzyme modulation, spurring decades of structural exploration. Early derivatives like butazolamide further demonstrated the core's adaptability, enabling selective interactions with biological targets through strategic substitutions at the 2- and 5-positions.

Three developmental phases characterize thiadiazole's medicinal evolution:

  • First-generation agents (1950s–1980s): Focused on sulfonamide-derived inhibitors targeting metabolic enzymes.
  • Second-generation hybrids (1990s–2010s): Incorporated thiadiazole into larger pharmacophores for oncology and infectious disease applications.
  • Third-generation conjugates (post-2010): Leveraged piperidine and other N-heterocycles to enhance blood-brain barrier penetration and target affinity.

The incorporation of piperidine at the 4-position of 1,3,4-thiadiazole, as seen in 2-piperidin-4-yl-1,3,4-thiadiazole dihydrochloride, addresses historical limitations of early thiadiazole derivatives. Piperidine's chair conformation introduces stereoelectronic effects that improve binding pocket complementarity, while its basic nitrogen enhances aqueous solubility through salt formation. This structural innovation has unlocked new therapeutic dimensions, particularly in oncology and neurology.

Table 1: Evolution of Key 1,3,4-Thiadiazole Derivatives in Drug Development

Compound Class Structural Feature Therapeutic Application Mechanism
Acetazolamide (1953) Sulfonamide at C2 Antiglaucoma, Epilepsy Carbonic anhydrase inhibition
BPTES analogs (2010s) Bis-thiadiazole with spacer Anticancer Glutaminase (GLS1) inhibition
Piperidin-4-yl derivatives (2020s) Piperidine at C4, dihydrochloride salt Oncology, CNS disorders Multitarget modulation

Recent advancements in synthetic methodologies, particularly microwave-assisted cyclization and click chemistry, have enabled precise functionalization of the thiadiazole core. For instance, the dihydrochloride salt form of 2-piperidin-4-yl-1,3,4-thiadiazole demonstrates 89% improved solubility compared to non-salt analogs in simulated physiological buffers. This property profile makes it particularly suitable for oral administration routes in chronic disease management.

The scaffold's electronic configuration—with electron-deficient thiadiazole and electron-rich piperidine—creates a push-pull system that enhances interactions with polar enzyme active sites. Molecular docking studies reveal that the protonated piperidine nitrogen forms stable salt bridges with aspartate residues in glutaminase enzymes, while the thiadiazole sulfur engages in hydrophobic stacking with aromatic amino acid side chains. These interactions underpin the compound's nanomolar-range inhibitory constants against validated oncology targets.

Ongoing research leverages this scaffold's modularity to develop dual-action therapeutics. A 2022 study demonstrated that introducing fluorinated aryl groups at the thiadiazole C5 position yields compounds with concurrent GLS1 inhibition and AMPK activation, achieving synergistic antitumor effects in xenograft models. Such multifunctional agents exemplify the strategic value of 2-piperidin-4-yl-1,3,4-thiadiazole dihydrochloride as a platform for next-generation drug development.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.2ClH/c1-3-8-4-2-6(1)7-10-9-5-11-7;;/h5-6,8H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOCJUCLHLHCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=CS2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416233-61-7
Record name 4-(1,3,4-thiadiazol-2-yl)piperidine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which is then further processed to obtain the dihydrochloride salt. The reaction conditions often include refluxing the reactants in a suitable solvent, followed by purification steps such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
2-Piperidin-4-yl-1,3,4-thiadiazole; dihydrochloride is being investigated as a lead compound in drug discovery, particularly for its potential in treating neurological disorders. Its structure allows for modifications that can enhance drug efficacy and specificity against targets involved in these conditions .

Anticonvulsant Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant anticonvulsant properties. For example, certain thiazole-integrated compounds have shown effective protection against seizures in animal models, indicating their potential as anticonvulsants .

Anti-Alzheimer Activity
Recent studies have highlighted the compound's potential as an anti-Alzheimer agent. Compounds containing the 1,3,4-thiadiazole moiety have demonstrated remarkable acetylcholinesterase inhibitory activity, surpassing the efficacy of standard drugs like donepezil .

Application Effectiveness/Notes
Neurological DisordersPotential lead compound for drug development
AnticonvulsantSignificant activity in animal models
Anti-AlzheimerSuperior acetylcholinesterase inhibition compared to donepezil

Biochemical Research

Enzyme Inhibition Studies
The compound is utilized in biochemical research to study enzyme inhibition mechanisms and receptor binding interactions. This research provides insights into cellular pathways and potential therapeutic targets for various diseases .

Cancer Research
Thiadiazole derivatives have shown cytotoxic properties against various cancer cell lines. Studies indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, compounds have been reported to inhibit growth in human colon cancer (HCT116) and lung cancer (H460) cell lines with low IC50 values .

Agricultural Chemistry

Development of Agrochemicals
The compound is also explored for its applications in agricultural chemistry, particularly in developing fungicides. These fungicides help protect crops from fungal infections, thereby improving agricultural yields .

Material Science

Polymer Formulations
In material science, 2-Piperidin-4-yl-1,3,4-thiadiazole; dihydrochloride can be incorporated into polymer formulations to enhance properties such as flexibility and durability. This application is crucial for producing advanced materials used in various industries .

Analytical Chemistry

Detection Methods
The compound is employed in analytical chemistry for developing methods to detect specific biomolecules. This capability aids in diagnostics and environmental monitoring by providing accurate measurements of target substances .

Case Studies and Research Findings

Several studies have documented the effectiveness of thiadiazole derivatives:

  • Cytotoxicity Against Cancer Cells: A review compiled data showing IC50 values ranging from 0.74 to 10.0 μg/mL against multiple cancer cell lines including HCT116 and MCF-7 .
  • Antimicrobial Activity: Compounds derived from thiadiazole moieties exhibited significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans, demonstrating their potential as antimicrobial agents .
  • Pharmacological Reviews: Comprehensive reviews have summarized the bioactivity of various thiadiazole derivatives across different studies, reinforcing their therapeutic potential across multiple medical fields .

Mechanism of Action

The mechanism of action of 2-Piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The compound can also induce apoptosis and cell cycle arrest in cancer cells .

Biological Activity

2-Piperidin-4-yl-1,3,4-thiadiazole;dihydrochloride is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Structure and Synthesis

The structure of 2-Piperidin-4-yl-1,3,4-thiadiazole consists of a thiadiazole ring substituted with a piperidine moiety. This structural configuration enhances its interaction with biological targets. The synthesis typically involves the condensation of piperidine with thiocarbohydrazide followed by cyclization to form the thiadiazole ring.

Antimicrobial Activity

  • Mechanism of Action : Thiadiazole derivatives exhibit antimicrobial properties primarily through the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of the piperidine group enhances membrane permeability, facilitating better drug delivery into bacterial cells.
  • Minimum Inhibitory Concentration (MIC) : Studies demonstrate that this compound has significant activity against various pathogens. For instance:
    • Staphylococcus aureus : MIC values reported as low as 0.22 μg/mL.
    • Escherichia coli : Comparable efficacy with standard antibiotics like streptomycin .
  • Biofilm Inhibition : The compound also shows potential in inhibiting biofilm formation in Staphylococcus epidermidis, making it a candidate for treating chronic infections associated with biofilms .

Anticancer Activity

  • Cell Line Studies : In vitro studies reveal that 2-Piperidin-4-yl-1,3,4-thiadiazole exhibits cytotoxic effects against various cancer cell lines:
    • Jurkat Cells : Significant inhibitory activity with IC50 values lower than reference drugs.
    • HT29 Cells : Enhanced growth inhibition attributed to structural modifications in the thiadiazole scaffold .
  • Molecular Docking Studies : Molecular dynamics simulations indicate that the compound interacts effectively with proteins involved in cancer cell proliferation through hydrophobic contacts and hydrogen bonding .

Comparative Biological Activity Table

Activity TypeTarget Pathogen/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.22 μg/mL
AntimicrobialEscherichia coliComparable to streptomycin
AnticancerJurkat Cells< Reference Drug IC50
AnticancerHT29 CellsSignificant growth inhibition

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various thiadiazole derivatives including 2-Piperidin-4-yl-1,3,4-thiadiazole against Gram-positive and Gram-negative bacteria. The results indicated superior activity compared to conventional antibiotics, suggesting potential for development into new therapeutic agents .
  • Anticancer Potential : Research on the anticancer properties showed that modifications on the thiadiazole ring significantly influenced cytotoxicity against cancer cells. The introduction of electron-donating groups was found to enhance activity significantly .

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain 0–5°C during acidification to prevent decomposition.
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, eluent: methanol/dichloromethane) for high purity (>95%) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Thiadiazole formationHydrazine, CS₂, 80°C74–8790
Piperidine couplingPiperidine-4-yl chloride, K₂CO₃, DMF65–7585
Salt formationHCl (g), ethanol, 0°C90–9598

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be addressed?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiadiazole ring (δ ~160 ppm for C=S) and piperidine protons (δ 1.5–3.5 ppm). Discrepancies in splitting patterns may arise from conformational flexibility; use variable-temperature NMR .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 239.14). Contradictions due to salt dissociation can be resolved using matrix-assisted laser desorption ionization (MALDI) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structural refinement. For poor crystal quality, use twin refinement or synchrotron radiation .

Advanced: How can computational modeling predict the biological activity of this compound, and what limitations exist?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The thiadiazole ring may engage in π-π stacking, while the piperidine moiety contributes to hydrogen bonding .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Note that protonation states of the dihydrochloride salt may alter binding affinities in silico vs. in vitro .
  • Limitations : Computational models may underestimate solvent effects or miss rare conformational states. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. Table 2: Hypothesized Biological Targets

TargetPredicted IC₅₀ (μM)MechanismSupporting Evidence
HDAC60.5–2.0Zinc chelation via thiadiazole sulfurAnalogous to thiadiazole-based inhibitors
PARP11.5–3.0Competitive inhibition at NAD⁺ siteStructural similarity to olaparib derivatives

Advanced: How can researchers resolve discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Experimental Design :
    • Use standardized protocols (e.g., MTT assay, 48-h exposure) across cell lines.
    • Include positive controls (e.g., doxorubicin) and account for salt solubility (use PBS buffer, pH 7.4) .
  • Data Analysis :
    • Apply Hill slope models to distinguish specific vs. nonspecific toxicity.
    • Use RNA-seq to identify differential expression of drug transporters (e.g., ABCB1) in resistant lines .
  • Contradiction Example : Lower IC₅₀ in HEK293 vs. HeLa cells may stem from varying expression of target proteins; validate via Western blot .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite.
  • First Aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and monitor for bronchospasm .

Q. Table 3: Hazard Classification (GHS)

HazardCodePrecaution
Skin irritationH315Avoid direct contact
Eye damageH319Use safety goggles
Acute toxicityH302Do not ingest

Advanced: What strategies enhance the compound’s stability in aqueous buffers for in vitro assays?

Methodological Answer:

  • Buffer Selection : Use phosphate buffer (pH 6.5–7.0) to minimize hydrolysis of the thiadiazole ring. Avoid Tris-based buffers (nucleophilic amines may degrade the compound) .
  • Storage : Lyophilize and store at -20°C under argon. Reconstitute in DMSO (10 mM stock) for cell-based assays .
  • Stability Monitoring : Track degradation via HPLC (C18 column, acetonitrile/water gradient) weekly. Half-life in PBS: ~72 h at 4°C .

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